Cellular Uptake Kinetics: Detorubicin vs. Doxorubicin in L1210 Leukemia Cells
Detorubicin (DET) enters cultured L1210 cells faster and achieves higher intracellular levels than doxorubicin (DOX). After 120-minute incubation at pH 6.5, despite rapid hydrolysis, approximately one-third of intracellular fluorescence is attributable to undegraded DET rather than released DOX; this undegraded DET localizes predominantly within lysosomes, whereas DOX localizes primarily to nuclear DNA . This differential subcellular distribution is a direct consequence of DET's greater hydrophobicity as the 14-diethoxyacetoxy ester prodrug .
| Evidence Dimension | Intracellular drug accumulation and subcellular localization |
|---|---|
| Target Compound Data | DET: faster entry, higher intracellular levels vs. DOX; ~33% of intracellular fluorescence remains as undegraded DET after 120 min at pH 6.5, localized mainly to lysosomes. |
| Comparator Or Baseline | Doxorubicin (DOX): slower entry, lower intracellular levels; fluorescence primarily associated with nuclear DNA. |
| Quantified Difference | DET enters faster (qualitative); ~33% of intracellular drug is undegraded DET (vs. ~0% for direct DOX administration); distinct compartmentalization (lysosomal vs. nuclear). |
| Conditions | Cultured murine L1210 leukemia cells; incubation at pH 6.5 for 120 min. |
Why This Matters
The faster cellular uptake, higher intracellular accumulation, and lysosomal sequestration of undegraded DET create a cellular pharmacokinetic profile that cannot be replicated by direct doxorubicin treatment, making DET a distinct chemical tool for studying anthracycline intracellular trafficking and prodrug activation kinetics.
- [1] Zenebergh A, Baurain R, Trouet A. Cellular pharmacology of detorubicin and doxorubicin in L1210 cells. Eur J Cancer Clin Oncol. 1984 Jan;20(1):115-21. doi: 10.1016/0277-5379(84)90042-7. PMID: 6537910. View Source
